molecular formula C15H13N3O2 B2790174 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide CAS No. 1311517-15-3

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide

Cat. No.: B2790174
CAS No.: 1311517-15-3
M. Wt: 267.288
InChI Key: CCBLXIPBXWASTL-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position, a cyanomethyl group at the nitrogen atom, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the functionalization of the pyridine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The cyanomethyl group can be introduced via a cyanation reaction, and the carboxamide group is typically formed through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The cyanomethyl group can be reduced to form an amine or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(benzyloxy)pyridine-3-carboxamide: Lacks the cyanomethyl group, which may affect its reactivity and applications.

    N-(cyanomethyl)pyridine-3-carboxamide:

    6-(benzyloxy)-N-methylpyridine-3-carboxamide: Contains a methyl group instead of a cyanomethyl group, altering its chemical behavior.

Uniqueness

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzyloxy and cyanomethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(cyanomethyl)-6-phenylmethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-8-9-17-15(19)13-6-7-14(18-10-13)20-11-12-4-2-1-3-5-12/h1-7,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBLXIPBXWASTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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